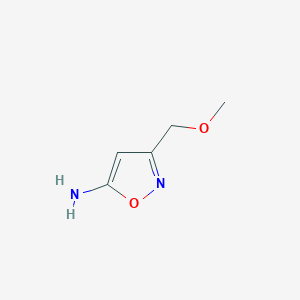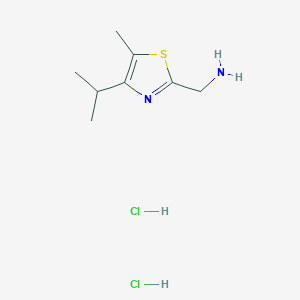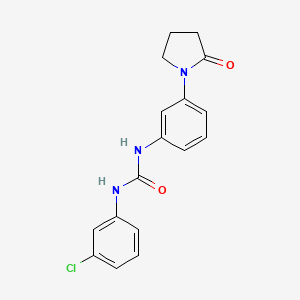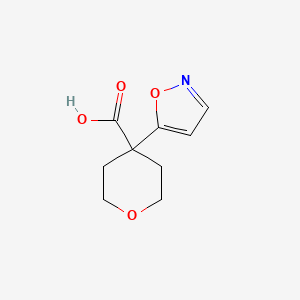
3-(Methoxymethyl)-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1,2-oxazol-5-amine, also known as MEMO, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. MEMO is a heterocyclic compound that contains an oxazole ring and an amine group. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Selective Inhibitors
3-(Methoxymethyl)-1,2-oxazol-5-amine has been utilized in the synthesis of selective inhibitors targeting glial GABA uptake mechanisms. These inhibitors are crafted through complex synthesis processes, involving regioselective chromic acid oxidation and various reductive techniques. The selective inhibition of glial versus neuronal GABA uptake indicates potential therapeutic applications in neurological conditions where modulation of GABAergic activity is beneficial (Falch et al., 1999).
Development of Antimicrobial Agents
Research has explored the conversion of this compound into N-substituted 2-(aminomethyl)oxazoles. These derivatives exhibit antimicrobial activities, suggesting their potential as scaffolds for developing new antimicrobial agents. The versatility in nucleophilic substitution reactions affords a variety of secondary and tertiary amines, which could be tailored for specific antimicrobial targets (Ibata & Isogami, 1989).
Fluorinated Heterocyclic Compounds Synthesis
The compound is also instrumental in the synthesis of fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. These compounds are synthesized via photochemical methods and find applications in materials science and pharmaceuticals due to their unique properties. The methodology allows for the introduction of various substituents, demonstrating the compound's utility in creating fluorinated heterocycles with potential applications ranging from organic electronics to drug discovery (Buscemi et al., 2001).
Anticancer Research
Further, derivatives of this compound have been synthesized and evaluated for their anticancer activities. The creation of Mannich bases derived from 1,2,4-triazoles showcases the compound's role in developing potential anticancer agents. These studies contribute to the ongoing search for novel compounds with efficacy against various cancer cell lines, highlighting the compound's significance in medicinal chemistry research (Holla et al., 2003).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Additionally, this compound has been involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds. These modified hydrogels have increased thermal stability and exhibited promising antibacterial and antifungal activities, indicating potential applications in biomedical engineering and drug delivery systems (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPKQBVXKQCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)
![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)